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Compound of Interest

Compound Name: 5-Methoxyisatoic anhydride

CAS No.: 37795-77-0

Cat. No.: B051108

Get Quote

Executive Summary
5-Methoxyisatoic anhydride (6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione) is a versatile,

high-reactivity electrophile used extensively in medicinal chemistry to access privileged

heterocyclic scaffolds. Its unique structure—a cyclic anhydride fused to an electron-rich

aromatic ring—allows for rapid, regioselective ring-opening reactions with nucleophiles

(amines, hydrazines, amino acids).

This guide details the divergent synthesis of two critical drug pharmacophores from this single

precursor:

Quinazolin-4(3H)-ones: Via a one-pot, three-component reaction.

1,4-Benzodiazepine-2,5-diones: Via condensation with amino acids.

Chemical Profile & Reactivity
Compound: 5-Methoxyisatoic anhydride CAS: 37795-77-0 IUPAC Name: 6-methoxy-2H-3,1-

benzoxazine-2,4(1H)-dione[1][2]
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Critical Note on Regiochemistry: Commercially labeled "5-methoxyisatoic anhydride" is often

derived from 2-amino-5-methoxybenzoic acid. In the benzoxazine ring system, the methoxy

group resides at position 6 (para to the nitrogen). Researchers must verify the substitution

pattern of their starting material, as it dictates the position of the methoxy group in the final

heterocycle (typically position 6 in quinazolinones and position 7 in 1,4-benzodiazepines).

Reactivity Logic
The reactivity is driven by the release of CO₂, which acts as an irreversible driving force.

Site A (C-4 Carbonyl): The primary site for nucleophilic attack. The 6-methoxy group

(electron-donating) slightly reduces the electrophilicity compared to the unsubstituted

anhydride, requiring optimized catalysts or thermal activation.

Site B (N-1): Can be alkylated, but in most heterocycle syntheses, it acts as the nucleophile

in the second cyclization step.

Application I: One-Pot Synthesis of Quinazolin-
4(3H)-ones
Quinazolinones are key scaffolds in oncology and antimicrobial research (e.g., Raltitrexed,

Methaqualone analogues). This protocol utilizes a Three-Component Coupling (3CC) strategy

that avoids the isolation of intermediate anthranilamides.

Mechanism[4][5][6]
Ring Opening: Primary amine attacks C-4, releasing CO₂ to form 2-amino-5-

methoxybenzamide.

Condensation: The amide nitrogen condenses with the aldehyde to form an imine/aminal

intermediate.

Cyclization & Oxidation: Intramolecular cyclization followed by oxidative dehydrogenation (if

necessary) yields the aromatic system.

Protocol: Iodine-Catalyzed Oxidative Synthesis
Target: 2-Aryl-3-substituted-6-methoxyquinazolin-4(3H)-one Scale: 1.0 mmol
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Reagents
5-Methoxyisatoic anhydride (1.0 equiv)[1][2]

Primary Amine (e.g., Benzylamine, 1.1 equiv)

Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

Catalyst: Molecular Iodine (I₂) (10 mol%)

Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)

Step-by-Step Procedure
Charge: In a 25 mL round-bottom flask, combine 5-methoxyisatoic anhydride (193 mg, 1.0

mmol), the primary amine (1.1 mmol), and the aldehyde (1.0 mmol).

Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol).

Activation: Add 5 mL of Ethanol.

Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The anhydride spot (Rf ~0.6)

should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[3][4][5]

Work-up: Cool the reaction mixture to room temperature.

Precipitation: Pour the mixture into crushed ice (20 g) containing 5% sodium thiosulfate (to

quench residual iodine).

Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5

mL).

Purification: Recrystallize from hot ethanol to obtain pure crystals.

Expected Yield: 85–92%
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Application II: Synthesis of 1,4-Benzodiazepine-2,5-
diones
This scaffold is fundamental to anxiolytics and peptidomimetics. The reaction exploits the

bifunctionality of amino acids.

Protocol: Microwave-Assisted Cyclization
Target: 7-Methoxy-1,4-benzodiazepine-2,5-dione Scale: 2.0 mmol

Reagents
5-Methoxyisatoic anhydride (2.0 mmol)

Amino Acid (e.g., Glycine or L-Alanine, 2.2 mmol)

Base: Triethylamine (TEA) (2.5 mmol)

Solvent: Glacial Acetic Acid (AcOH)[3][6]

Step-by-Step Procedure
Nucleophilic Attack: In a microwave vial, dissolve the amino acid (2.2 mmol) and TEA (2.5

mmol) in water (2 mL). Add 5-methoxyisatoic anhydride (2.0 mmol) slowly.

Note: CO₂ evolution will be observed. Stir at RT for 30 mins until effervescence ceases.

Solvent Exchange: Evaporate the water under reduced pressure (Rotavap) to obtain the

intermediate anthraniloylglycine salt.

Cyclization: Re-dissolve the residue in Glacial Acetic Acid (5 mL).

Heating: Seal the vial and irradiate in a microwave reactor at 140°C for 15 minutes.

Alternative: Reflux in acetic acid (118°C) for 4–6 hours if microwave is unavailable.

Work-up: Pour the reaction mixture into cold water (30 mL). The product typically precipitates

as a solid.
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Purification: Filter and wash with diethyl ether. Recrystallize from DMF/Water or EtOH.

Expected Yield: 75–85%[7]

Visualizing the Chemistry
The following diagrams illustrate the decision pathways and mechanistic flow for these

syntheses.

Diagram 1: Divergent Synthesis Pathways

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
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Caption: Divergent synthetic utility of 5-methoxyisatoic anhydride yielding two distinct

bioactive scaffolds.

Diagram 2: Quinazolinone 3-Component Mechanism
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Caption: Step-wise mechanistic flow for the Iodine-catalyzed one-pot synthesis of

Quinazolinones.

Troubleshooting & Optimization
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b051108#using-5-methoxyisatoic-
anhydride-to-synthesize-heterocyclic-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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